2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzimidazole ring fused with a piperidine ring, which is further substituted with a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole intermediate. The final step involves the sulfonylation of the piperidine ring using 2,5-difluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.
Scientific Research Applications
2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it could inhibit a key enzyme involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((2,4-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
- 2-(1-((2,3-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
- 2-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
Uniqueness
2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the sulfonyl group also enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c19-13-5-6-14(20)17(11-13)26(24,25)23-9-7-12(8-10-23)18-21-15-3-1-2-4-16(15)22-18/h1-6,11-12H,7-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMOITLIFZUQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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